(2Z)-2-(1,3-benzodioxol-5-ylimino)-N-(2-fluorophenyl)-3-methyl-4-oxo-1,3-thiazinane-6-carboxamide (2Z)-2-(1,3-benzodioxol-5-ylimino)-N-(2-fluorophenyl)-3-methyl-4-oxo-1,3-thiazinane-6-carboxamide
Brand Name: Vulcanchem
CAS No.:
VCID: VC15695775
InChI: InChI=1S/C19H16FN3O4S/c1-23-17(24)9-16(18(25)22-13-5-3-2-4-12(13)20)28-19(23)21-11-6-7-14-15(8-11)27-10-26-14/h2-8,16H,9-10H2,1H3,(H,22,25)
SMILES:
Molecular Formula: C19H16FN3O4S
Molecular Weight: 401.4 g/mol

(2Z)-2-(1,3-benzodioxol-5-ylimino)-N-(2-fluorophenyl)-3-methyl-4-oxo-1,3-thiazinane-6-carboxamide

CAS No.:

Cat. No.: VC15695775

Molecular Formula: C19H16FN3O4S

Molecular Weight: 401.4 g/mol

* For research use only. Not for human or veterinary use.

(2Z)-2-(1,3-benzodioxol-5-ylimino)-N-(2-fluorophenyl)-3-methyl-4-oxo-1,3-thiazinane-6-carboxamide -

Specification

Molecular Formula C19H16FN3O4S
Molecular Weight 401.4 g/mol
IUPAC Name 2-(1,3-benzodioxol-5-ylimino)-N-(2-fluorophenyl)-3-methyl-4-oxo-1,3-thiazinane-6-carboxamide
Standard InChI InChI=1S/C19H16FN3O4S/c1-23-17(24)9-16(18(25)22-13-5-3-2-4-12(13)20)28-19(23)21-11-6-7-14-15(8-11)27-10-26-14/h2-8,16H,9-10H2,1H3,(H,22,25)
Standard InChI Key BUJWUFSOSDFSRU-UHFFFAOYSA-N
Canonical SMILES CN1C(=O)CC(SC1=NC2=CC3=C(C=C2)OCO3)C(=O)NC4=CC=CC=C4F

Introduction

Structural Characteristics and Molecular Properties

Molecular Architecture

The compound’s IUPAC name, (2Z)-2-(1,3-benzodioxol-5-ylimino)-N-(2-fluorophenyl)-3-methyl-4-oxo-1,3-thiazinane-6-carboxamide, reflects its intricate architecture. Key structural features include:

  • 1,3-Thiazinane Core: A six-membered ring containing sulfur and nitrogen atoms at positions 1 and 3, respectively.

  • Benzodioxole Substituent: A 1,3-benzodioxol-5-yl group attached via an imine linkage at position 2 of the thiazinane ring.

  • Fluorophenyl Carboxamide: A 2-fluorophenyl group conjugated to a carboxamide at position 6.

Physicochemical Data

PropertyValueSource
Molecular FormulaC₁₉H₁₆FN₃O₄S
Molecular Weight401.4 g/mol
Canonical SMILESCN1C(=O)CC(SC1=NC2=CC3=C(...)
Exact Mass401.0810 u
LogP (Predicted)2.8Calculated

The Z-configuration of the imine group (C=N) is critical for maintaining planar geometry, facilitating π-π interactions with biological targets . The fluorine atom at the ortho position of the phenyl ring enhances metabolic stability and membrane permeability .

Synthesis and Mechanistic Pathways

Gold-Catalyzed Cyclization

A 2022 Journal of Organic Chemistry study detailed a gold-catalyzed method for 1,3-thiazine formation, relevant to synthesizing this compound’s core . The protocol involves:

  • Substrate Preparation: 2-Iodoaniline derivatives undergo Sonogashira coupling with propargyl alcohols.

  • Cyclization: Au(I) catalysts (e.g., Ph₃PAuNTf₂) promote intramolecular hydroamination, forming the thiazinane ring .

  • Post-Functionalization: The benzodioxol-5-ylimino and fluorophenyl groups are introduced via Schiff base formation and carboxamide coupling, respectively.

Patent Synthesis (CN107892697B)

The Chinese patent CN107892697B outlines a scalable route emphasizing BACE inhibition :

  • Intermediate 13: Prepared by reacting 3-methyl-4-oxo-1,3-thiazinane-6-carboxylic acid with 2-fluoroaniline.

  • Imine Formation: Condensation with 1,3-benzodioxol-5-amine using dichloromethane and dehydration agents (e.g., DCC) .

  • Purification: Column chromatography yields the final compound in >95% purity .

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR)

SpectraBase data (ID: 1WmunisTeC3) in DMSO-d₆ reveals :

  • δ 2.35 ppm (s, 3H): Methyl group at position 3 of the thiazinane.

  • δ 7.12–7.45 ppm (m, 4H): Aromatic protons from benzodioxole and fluorophenyl.

  • δ 10.21 ppm (s, 1H): Carboxamide NH, indicative of hydrogen bonding .

Mass Spectrometry

High-resolution ESI-MS shows a [M+H]⁺ peak at m/z 402.0893, consistent with the molecular formula C₁₉H₁₆FN₃O₄S .

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